

An In-depth Technical Guide to 4-(Dimethylamino)chalcone (CAS: 1030-27-9)

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Compound of Interest

Compound Name: 4-(Dimethylamino)chalcone

Cat. No.: B087087

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For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Dimethylamino)chalcone is a synthetic chalcone derivative that has garnered significant scientific interest due to its notable fluorescent properties and broad spectrum of biological activities.^{[1][2]} This technical guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, synthesis, and biological activities, with a focus on its anticancer and anti-inflammatory potential. Detailed experimental protocols for its synthesis and for the evaluation of its biological effects are provided, along with visualizations of the key signaling pathways it modulates.

Core Properties of 4-(Dimethylamino)chalcone

4-(Dimethylamino)chalcone, a yellow crystalline solid, is characterized by the presence of a dimethylamino group on one of its aromatic rings, which significantly influences its electronic and biological properties.^{[1][2]}

Physicochemical Properties

The key physicochemical properties of **4-(Dimethylamino)chalcone** are summarized in the table below, providing essential data for its handling, formulation, and experimental use.

Property	Value	Reference
CAS Number	1030-27-9	[1][2]
Molecular Formula	C ₁₇ H ₁₇ NO	[2]
Molecular Weight	251.32 g/mol	[2]
Melting Point	113-114 °C	[3]
Boiling Point	415.8 °C at 760 mmHg	[2]
Density	1.103 g/cm ³	[2]
Appearance	Yellow crystalline solid	[2]
LogP (Predicted)	4.52	[2]
Flash Point	161.3 °C	[2]
Refractive Index	1.633	[2]

Spectroscopic Data

The spectroscopic signature of **4-(Dimethylamino)chalcone** is crucial for its identification and characterization.

Spectroscopic Data	Key Features	Reference
¹ H NMR (CDCl ₃ , 400 MHz)	δ 7.82 (d, J = 15.6 Hz, 1H, α-vinylic), 7.62–7.58 (m, 2H, aromatic), 6.72 (d, J = 15.6 Hz, 1H, β-vinylic), 3.01 (s, 6H, -N(CH ₃) ₂)	[1][4]
IR (KBr)	1654 cm ⁻¹ (C=O stretch), 1598 cm ⁻¹ (C=C aromatic)	[1]
UV-Vis	Electronic transitions n → π* in the region of 422 nm and π → π* in the regions of 275 nm and 309 nm.	[5]

Synthesis of 4-(Dimethylamino)chalcone

The most common and efficient method for synthesizing **4-(Dimethylamino)chalcone** is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde that lacks α -hydrogens.^[6]

Experimental Protocol: Claisen-Schmidt Condensation

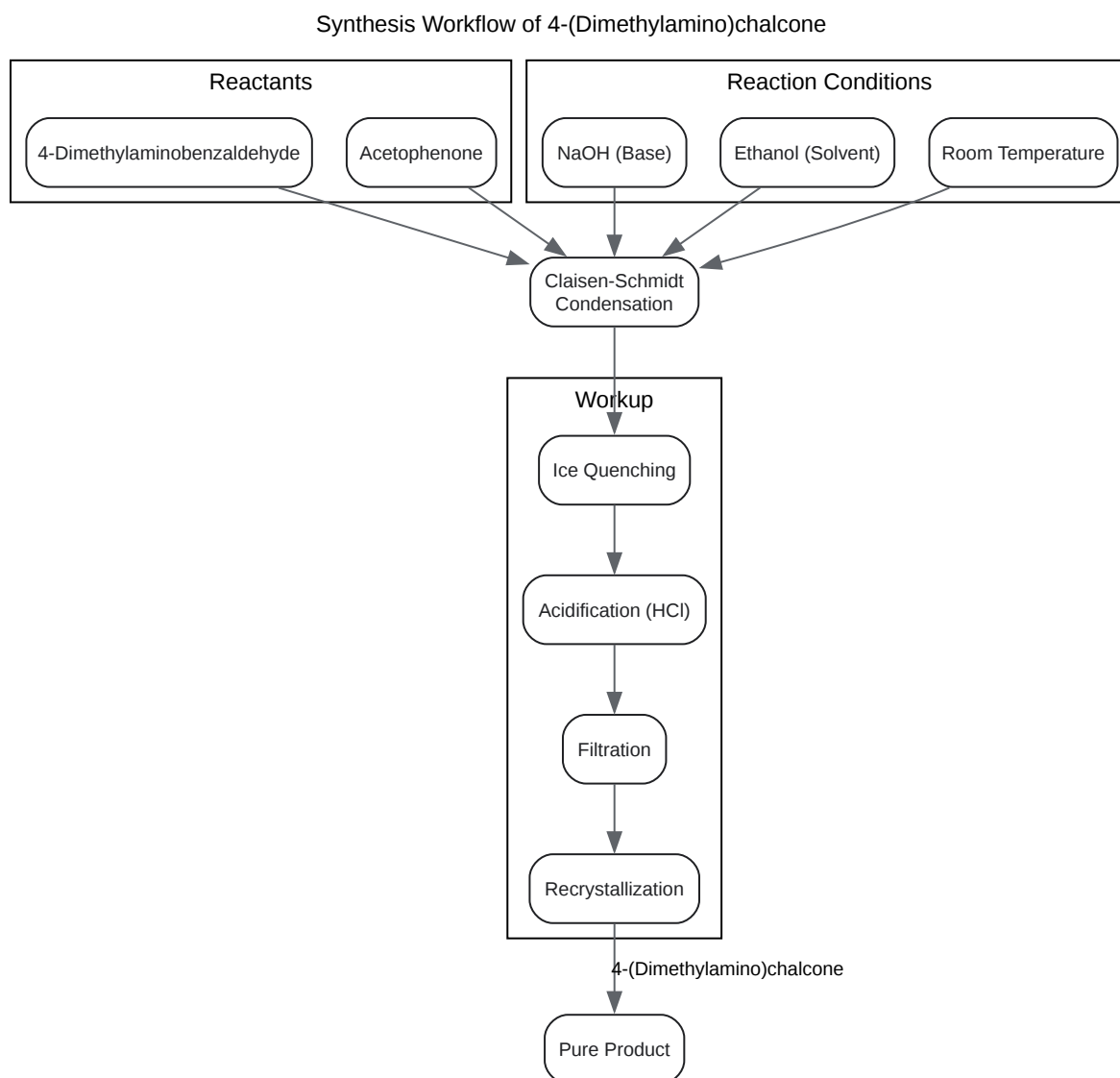
Materials:

- 4-Dimethylaminobenzaldehyde
- Acetophenone
- Sodium hydroxide (NaOH)
- Ethanol (95%)
- Distilled water
- Dilute Hydrochloric Acid (HCl)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Büchner funnel and filter paper

Procedure:

- In a round-bottom flask, dissolve equimolar amounts of 4-dimethylaminobenzaldehyde and acetophenone in an appropriate volume of ethanol with stirring.
- Cool the mixture in an ice bath.
- Prepare a solution of sodium hydroxide in water and add it dropwise to the reaction mixture while maintaining the temperature below 25°C.

- After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl to a neutral pH.
- Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any inorganic impurities.
- The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.



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Synthesis of **4-(Dimethylamino)chalcone**.

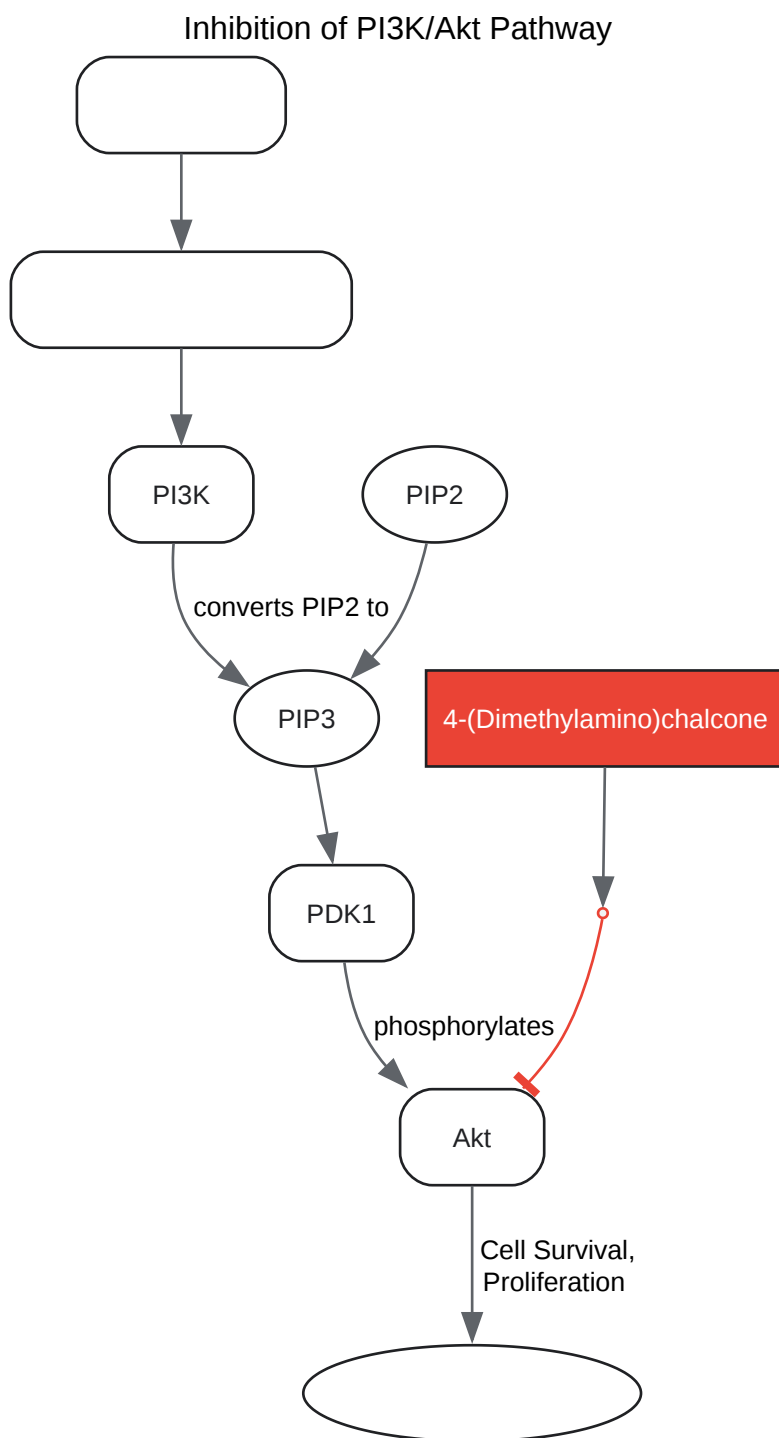
Biological Activities and Signaling Pathways

4-(Dimethylamino)chalcone exhibits a range of biological activities, primarily attributed to its ability to modulate key cellular signaling pathways.

Anticancer Activity

This chalcone derivative has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.^[1] Its anticancer effects are mediated through the modulation of the PI3K/Akt and MAPK signaling pathways.^[1]

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is common in many cancers. **4-(Dimethylamino)chalcone** is believed to exert its anticancer effects by inhibiting this pathway, leading to decreased cell survival and induction of apoptosis.

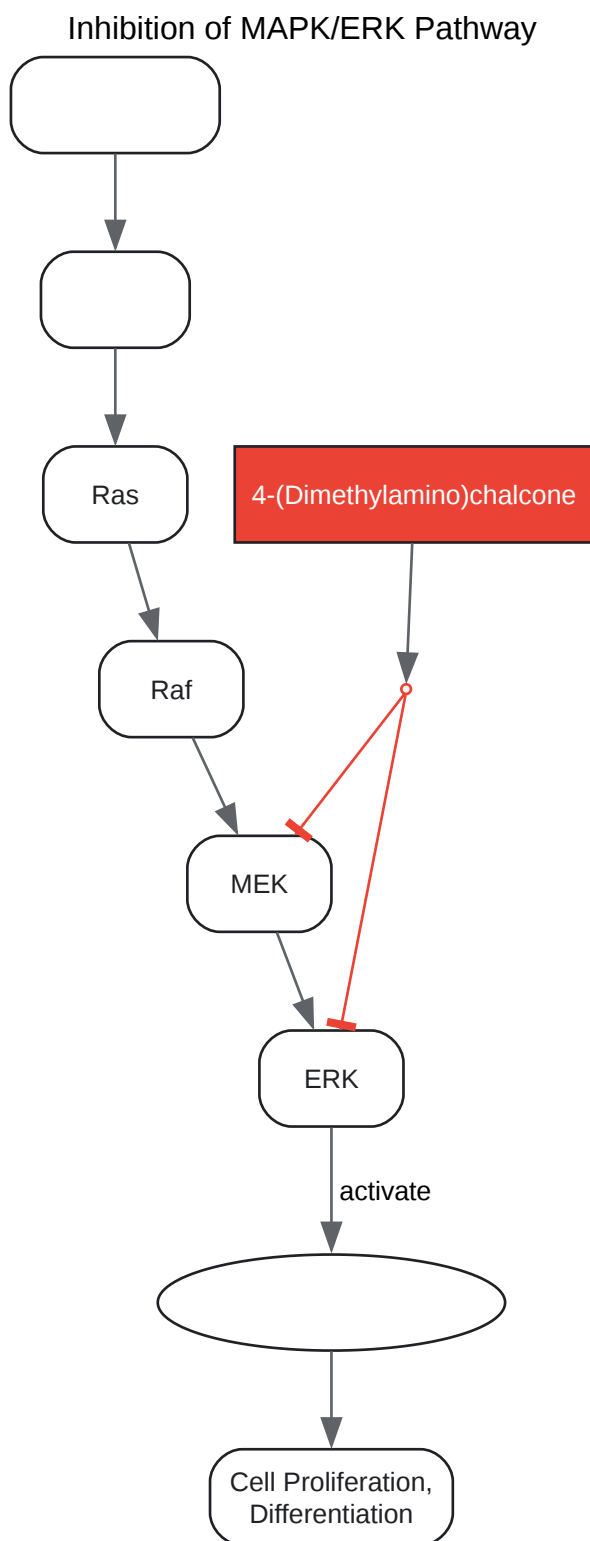


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Inhibition of the PI3K/Akt signaling pathway.

The MAPK/ERK pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. Inhibition of this pathway by **4-(Dimethylamino)chalcone**

contributes to its antiproliferative effects.



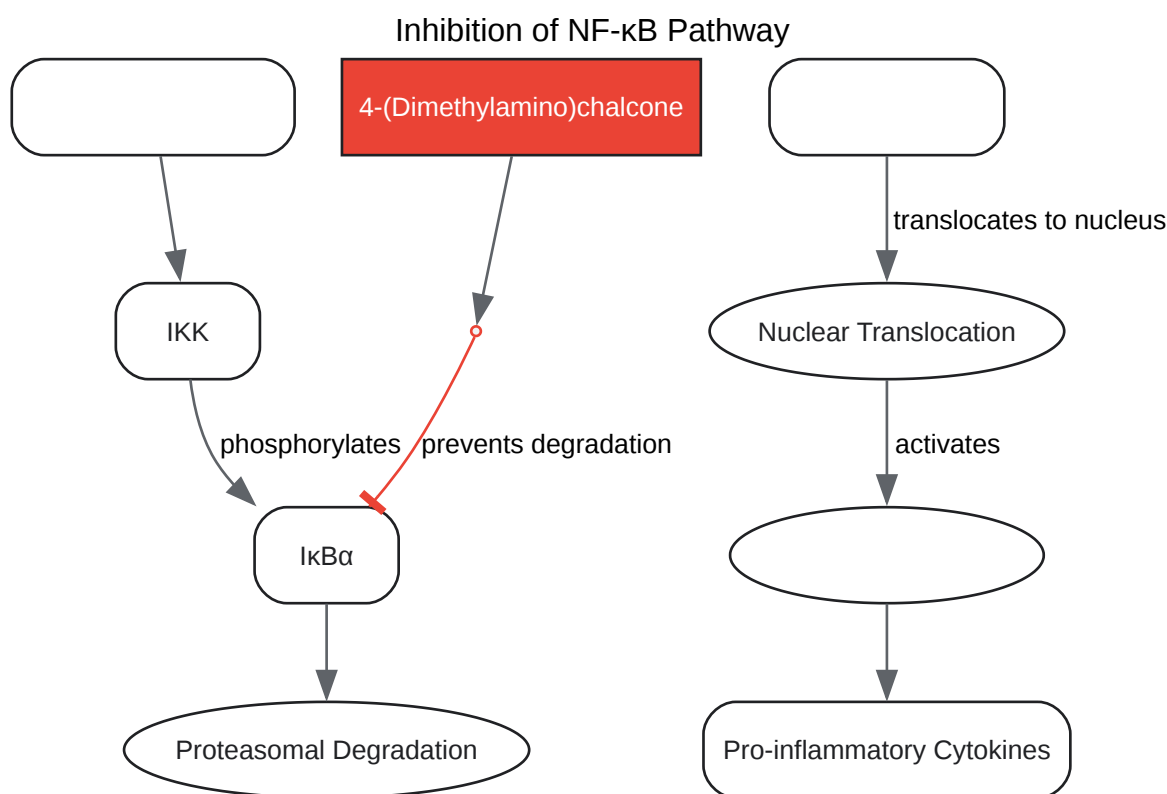
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Inhibition of the MAPK/ERK signaling pathway.

Anti-inflammatory Activity

4-(Dimethylamino)chalcone has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[1] This effect is largely mediated through the inhibition of the NF- κ B signaling pathway.[1]

The NF- κ B pathway is a key regulator of the inflammatory response. In its inactive state, NF- κ B is sequestered in the cytoplasm by inhibitor of κ B (I κ B) proteins. Upon stimulation by pro-inflammatory signals, I κ B is phosphorylated and degraded, allowing NF- κ B to translocate to the nucleus and activate the transcription of pro-inflammatory genes. **4-(Dimethylamino)chalcone** is thought to inhibit this pathway by preventing the degradation of I κ B α .



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Inhibition of the NF- κ B signaling pathway.

Experimental Protocols for Biological Activity

Assessment

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability after treatment with a compound.

Materials:

- Cancer cell line of interest (e.g., MCF-7, A549)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **4-(Dimethylamino)chalcone** stock solution (in DMSO)
- MTT solution (5 mg/mL in sterile PBS)
- DMSO
- 96-well plates
- Microplate reader

Procedure:

- Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
- Prepare serial dilutions of the **4-(Dimethylamino)chalcone** stock solution in complete cell culture medium to achieve the desired final concentrations.
- Remove the medium from the wells and replace it with the medium containing various concentrations of the chalcone. Include a vehicle control (medium with DMSO) and an untreated control.
- Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

- Add 10 μL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
- Carefully remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC_{50} value.

Anti-inflammatory Activity: Griess Assay for Nitric Oxide Inhibition

The Griess assay is a common method for measuring nitrite concentration, which is a stable and nonvolatile breakdown product of nitric oxide (NO). This assay is used to assess the anti-inflammatory activity of compounds by measuring their ability to inhibit NO production in stimulated macrophages.

Materials:

- RAW 264.7 macrophage cell line
- Complete cell culture medium
- Lipopolysaccharide (LPS)
- **4-(Dimethylamino)chalcone** stock solution (in DMSO)
- Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
- Sodium nitrite (for standard curve)
- 96-well plates
- Microplate reader

Procedure:

- Seed RAW 264.7 cells into a 96-well plate at a density of 1×10^5 cells/well and incubate for 24 hours.
- Pre-treat the cells with various concentrations of **4-(Dimethylamino)chalcone** for 1 hour.
- Stimulate the cells with LPS (1 $\mu\text{g/mL}$) for 24 hours to induce NO production. Include an unstimulated control and a vehicle control.
- After incubation, collect 50 μL of the cell culture supernatant from each well.
- Add 50 μL of the Griess reagent to each supernatant sample.
- Incubate for 10-15 minutes at room temperature, protected from light.
- Measure the absorbance at 540 nm using a microplate reader.
- Prepare a standard curve using known concentrations of sodium nitrite.
- Calculate the nitrite concentration in the samples from the standard curve and determine the percentage of NO inhibition.

Conclusion

4-(Dimethylamino)chalcone is a versatile and promising compound for further research and development. Its well-defined physicochemical properties, straightforward synthesis, and significant biological activities, particularly its anticancer and anti-inflammatory effects, make it a valuable tool for chemical biology and a potential lead compound for drug discovery. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further investigation into the therapeutic potential of this intriguing molecule.

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